

An In-depth Technical Guide to the Solubility and Stability of Koavone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Koavone

Cat. No.: B1176428

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Introduction

Koavone®, a synthetic fragrance ingredient, is prized for its complex woody and floral aroma with nuances of amber and violet.^{[1][2]} Chemically classified as a long-chain, α,β -unsaturated ketone, its primary isomer is (Z)-3,4,5,6,6-pentamethylhept-3-en-2-one.^{[3][4]} As with any ingredient intended for formulation in consumer products, a thorough understanding of its solubility and stability is paramount to ensure product quality, efficacy, and shelf-life. This guide provides a comprehensive overview of the known and inferred solubility and stability characteristics of **Koavone**, detailed experimental protocols for its assessment, and a discussion of its degradation pathways. Due to the limited publicly available data specific to **Koavone**, this guide incorporates data from structurally similar long-chain and α,β -unsaturated ketones to provide a more complete predictive profile.

Physicochemical Properties of Koavone

A foundational understanding of **Koavone**'s physicochemical properties is essential for predicting its behavior in various formulations.

Property	Value	Source
Chemical Name	(Z)-3,4,5,6,6-pentamethylhept-3-en-2-one (and isomers)	[5]
CAS Number	81786-73-4 (for the (Z) isomer)	[3][6]
Molecular Formula	C ₁₂ H ₂₂ O	[2][5]
Molecular Weight	182.3 g/mol	[2][7]
Appearance	Colorless to pale yellow liquid	[6]
Log P (o/w)	4.4	[2][6]
Vapor Pressure	0.111524 mmHg @ 23°C	[2][5]
Boiling Point	~200 °C	[6]
Flash Point	86 °C	[5]

Solubility Profile

The solubility of a fragrance ingredient like **Koavone** dictates its compatibility with various formulation bases.

Summary of Known and Inferred Solubility

Solvent Type	Solubility	Rationale / Source
Water	Insoluble	The long hydrocarbon chain and high Log P value indicate poor aqueous solubility.[8][9]
Alcohols (e.g., Ethanol)	Soluble	Common for fragrance oils and ketones.[8]
Oils (e.g., Mineral Oil, Isopropyl Myristate)	Soluble	The lipophilic nature of Koavone suggests good miscibility with non-polar solvents.
Glycols (e.g., Propylene Glycol, Dipropylene Glycol)	Likely Soluble	Often used as co-solvents for fragrance oils in cosmetic preparations.
Surfactant Systems (e.g., Micellar Solutions)	Solubilizable	Surfactants can encapsulate lipophilic molecules like Koavone, enabling their dispersion in aqueous systems.

Experimental Protocol for Solubility Determination

A standard method for determining the equilibrium solubility of a compound is the shake-flask method.

Objective: To determine the saturation concentration of **Koavone** in various solvents at a controlled temperature.

Materials:

- **Koavone**
- Selected solvents (e.g., water, ethanol, propylene glycol, mineral oil)
- Scintillation vials with Teflon-lined caps

- Orbital shaker with temperature control
- Analytical balance
- Gas chromatograph with a flame ionization detector (GC-FID) or a suitable validated HPLC-UV method
- Syringe filters (0.45 µm, solvent-compatible)

Procedure:

- Add an excess amount of **Koavone** to a series of scintillation vials.
- Add a known volume of each solvent to the respective vials.
- Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed.
- Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
- After equilibration, allow the vials to stand undisturbed for a short period to allow undissolved material to settle.
- Carefully withdraw an aliquot of the supernatant from each vial using a syringe and filter it through a 0.45 µm syringe filter into a clean vial.
- Dilute the filtered samples with a suitable solvent to a concentration within the calibrated range of the analytical method.
- Quantify the concentration of **Koavone** in the diluted samples using a validated GC-FID or HPLC-UV method.
- Calculate the solubility as the mean of at least three replicate determinations.

Stability Profile

The chemical stability of **Koavone** is critical for maintaining its olfactory profile and ensuring the safety of the final product.

Summary of Known and Inferred Stability

Condition	Stability	Rationale / Source
pH	Stable in neutral to mildly acidic conditions. Potential for degradation in strongly acidic or alkaline conditions.	The α,β -unsaturated ketone moiety can be susceptible to hydrolysis or Michael addition under extreme pH conditions. [10]
Temperature	Stable at ambient temperatures. Potential for degradation at elevated temperatures.	Like most organic molecules, high temperatures can accelerate degradation reactions.
Light	Potential for photodegradation.	The conjugated double bond system can absorb UV light, potentially leading to isomerization or other photochemical reactions.
Oxidizing Agents	Susceptible to oxidation.	The double bond and allylic positions can be sites for oxidative attack.
Formulation Compatibility	Good stability in fine fragrances, soaps, and shampoos. Poor stability in bleach.	[2]

Experimental Protocol for a Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Objective: To investigate the degradation of **Koavone** under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).

Materials:

- **Koavone**
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- Methanol, Acetonitrile (HPLC grade)
- pH meter
- Forced degradation chamber/oven
- Photostability chamber
- HPLC with a photodiode array (PDA) detector or LC-MS system

Procedure:

- Acid Hydrolysis:
 - Dissolve **Koavone** in a suitable co-solvent (e.g., methanol) and treat with 0.1 M HCl.
 - Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
 - Neutralize the solution with 0.1 M NaOH.
 - Analyze by HPLC-PDA or LC-MS.
- Base Hydrolysis:
 - Dissolve **Koavone** in a suitable co-solvent and treat with 0.1 M NaOH.
 - Incubate at a controlled temperature (e.g., 60°C) for a defined period.
 - Neutralize the solution with 0.1 M HCl.

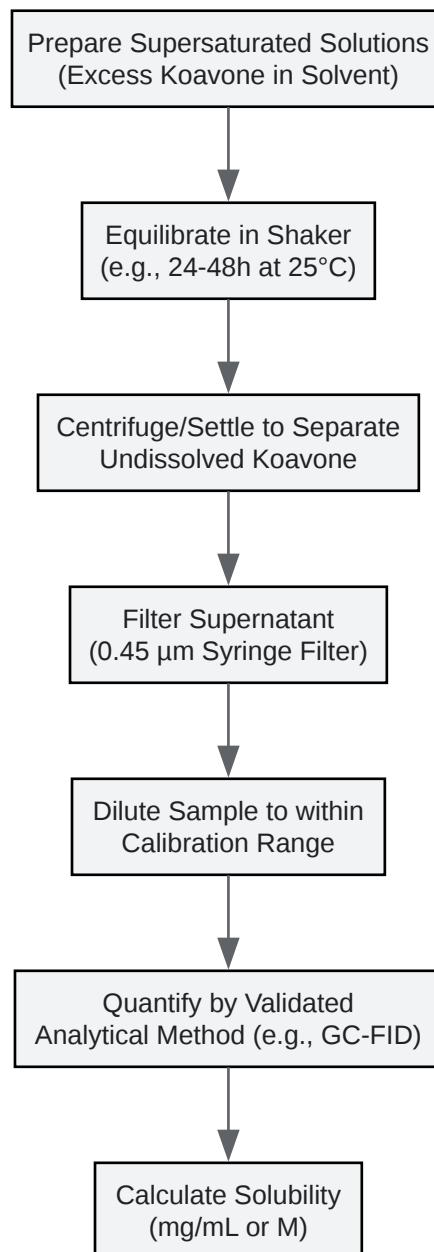
- Analyze by HPLC-PDA or LC-MS.
- Oxidative Degradation:
 - Dissolve **Koavone** in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
 - Keep at room temperature for a defined period.
 - Analyze by HPLC-PDA or LC-MS.
- Thermal Degradation:
 - Expose a solid or liquid sample of **Koavone** to elevated temperatures (e.g., 80°C) in a stability chamber for a defined period.
 - Dissolve the sample in a suitable solvent.
 - Analyze by HPLC-PDA or LC-MS.
- Photodegradation:
 - Expose a solution of **Koavone** to a light source with a specified output (e.g., ICH Q1B conditions).
 - Analyze by HPLC-PDA or LC-MS.

Analysis of Results:

For each condition, compare the chromatogram of the stressed sample to that of an unstressed control. Calculate the percentage degradation of **Koavone** and identify any major degradation products. The use of a PDA detector or mass spectrometer can help in the characterization of the degradants.

Visualization of Experimental Workflows

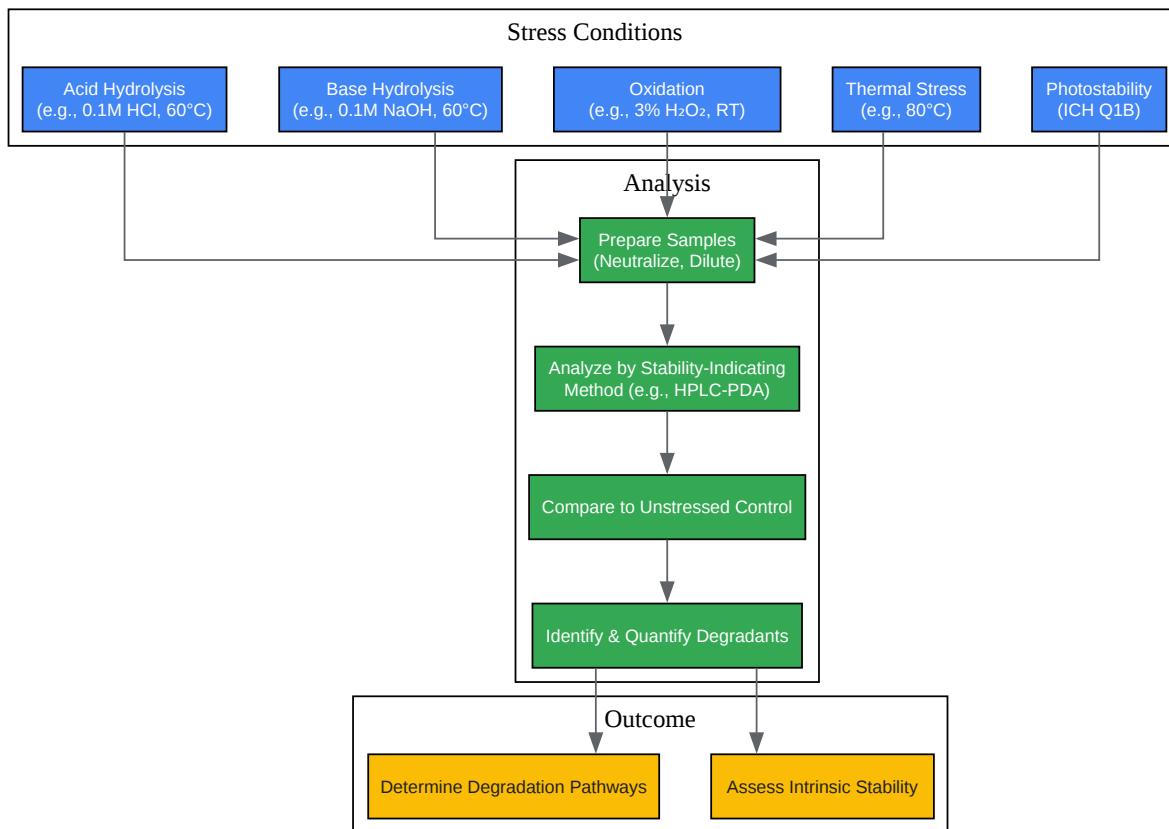
Workflow for Solubility Determination



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Caption: Workflow for determining **Koavone**'s equilibrium solubility.

Workflow for Forced Degradation Study



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Solubility and Stability of Koavone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1176428#koavone-solubility-and-stability-studies>]

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